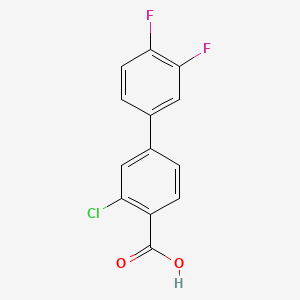

2-Chloro-4-(3,4-difluorophenyl)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-4-(3,4-difluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF2O2/c14-10-5-7(1-3-9(10)13(17)18)8-2-4-11(15)12(16)6-8/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJCVBACFLZVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60689618 | |

| Record name | 3-Chloro-3',4'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261956-79-9 | |

| Record name | 3-Chloro-3',4'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Oxidative Carboxylation of 2-Chloro-4-(3,4-difluorophenyl)benzyl Precursors

A patented method for related 2-chloro-4-substituted benzoic acids involves oxidation of methyl or toluene derivatives under oxygen pressure in the presence of nitric acid and catalysts in an autoclave. For example, 2-chloro-4-(methylsulfonyl)benzoic acid was synthesized by:

- Charging 2-chloro-4-(methylsulfonyl)toluene, nitric acid, and catalyst into a pressurized autoclave.

- Pressurizing with oxygen (0–3.0 MPa) and heating to 140–200 °C with stirring for several hours.

- Post-reaction neutralization with NaOH, filtration, and acidification to precipitate the benzoic acid.

- Recrystallization from anhydrous methanol for purification.

This method yields benzoic acid derivatives with yields around 65%, demonstrating the effectiveness of oxidative carboxylation under controlled oxygen pressure and temperature.

Table 1. Typical Reaction Conditions and Yields for Oxidative Carboxylation

| Parameter | Range/Value | Notes |

|---|---|---|

| Temperature | 140–200 °C | Optimal ~180 °C |

| Oxygen Pressure | 0–3.0 MPa | Replenished during reaction |

| Reaction Time | 1–4 hours | Stirring maintained |

| Catalyst | Nitric acid + others | Specific catalyst not disclosed |

| Yield | ~65% | After recrystallization |

| Purification | Methanol recrystallization | Improves purity |

Introduction of the 3,4-difluorophenyl group onto the benzoic acid ring is commonly achieved via palladium-catalyzed cross-coupling reactions such as Suzuki coupling. Although specific procedures for 2-chloro-4-(3,4-difluorophenyl)benzoic acid are not directly reported, analogous syntheses of aryl-substituted benzoic acids utilize:

- Aryl halide (e.g., 2-chloro-4-bromobenzoic acid or ester) as the electrophilic partner.

- 3,4-difluorophenyl boronic acid or boronate ester as the nucleophilic coupling partner.

- Palladium catalyst (e.g., Pd(PPh3)4) and base (e.g., K2CO3) in polar solvents (e.g., DMF, toluene/water).

- Heating under inert atmosphere to promote coupling.

This method allows selective formation of the C–C bond attaching the difluorophenyl group at the 4-position while retaining the chloro substituent at position 2. Subsequent hydrolysis or oxidation steps ensure the benzoic acid functionality is intact.

Catalyst-Enabled Green Synthesis Using Magnetic Nanoparticles

Recent advances demonstrate the use of magnetically recoverable catalysts bearing urea linkers for solvent-free synthesis of aryl carboxylic acids. For example, Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride nanoparticles catalyze the synthesis of 2-aryl-quinoline-4-carboxylic acids under mild conditions with high yields and easy catalyst recovery.

While this method was applied to quinoline derivatives, the approach shows promise for similar aromatic carboxylic acids including this compound analogs. Benefits include:

- Solvent-free reaction conditions.

- Mild temperature (~80 °C).

- Catalyst recyclability with minimal loss of activity.

- High product purity after recrystallization.

This green chemistry approach could be adapted for the target compound synthesis, enhancing sustainability and cost-effectiveness.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Oxidative Carboxylation | High-pressure O2, nitric acid catalyst | Straightforward oxidation of methyl precursors | Requires high pressure and temperature | ~65 |

| Palladium-Catalyzed Cross-Coupling | Selective C–C bond formation, mild conditions | High selectivity, modular approach | Expensive catalysts, requires inert atmosphere | 70–90 (typical for analogs) |

| Magnetic Nanoparticle Catalysis | Solvent-free, reusable catalyst | Green, cost-effective, easy catalyst recovery | Limited direct reports on target compound | High (reported for analogs) |

Purification Techniques

Purification of this compound typically involves:

- Recrystallization from anhydrous methanol or ethanol to remove impurities.

- Filtration and washing of precipitated solids.

- Optionally, chromatographic methods (e.g., silica gel column chromatography) for trace impurities.

Recrystallization is preferred for scalability and achieving high purity suitable for pharmaceutical or agrochemical applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Studies have shown that derivatives of benzoic acid compounds, including those with chloro and difluoro substitutions, exhibit notable antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating Minimum Inhibitory Concentration (MIC) values as low as 3.125 µg/mL for certain Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

-

Anticancer Potential

- Research indicates that compounds related to 2-Chloro-4-(3,4-difluorophenyl)benzoic acid may act as inhibitors of eukaryotic translation initiation factor 4E (eIF4E), which is implicated in cancer cell proliferation. The inhibition of this factor can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

-

Protein Degradation

- This compound is also categorized under protein degrader building blocks, suggesting its utility in the development of targeted protein degradation strategies in therapeutic applications. This approach has gained traction in drug discovery for treating diseases like cancer by selectively eliminating harmful proteins .

Agricultural Applications

- Herbicidal Activity

- The structural characteristics of this compound make it a candidate for herbicide development. Compounds with similar benzoic acid frameworks have been shown to inhibit plant growth by disrupting photosynthetic electron transport processes . This mode of action is critical in developing selective herbicides that target specific weed species without harming crops.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of growth of Gram-positive bacteria | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Herbicidal | Disruption of photosynthetic processes |

Case Study 1: Antimicrobial Efficacy

In a laboratory study, derivatives of benzoic acid were tested against resistant strains of Staphylococcus aureus. Results indicated significant antibacterial activity at concentrations as low as 10 µg/mL, highlighting the potential for developing new antimicrobial agents based on this compound's structure.

Case Study 2: Anticancer Mechanism

A series of experiments evaluated the anticancer effects of various derivatives related to this compound. These studies revealed that certain derivatives could effectively inhibit eIF4E activity, leading to reduced proliferation rates in cultured cancer cells and enhanced apoptotic responses.

Wirkmechanismus

The mechanism by which 2-Chloro-4-(3,4-difluorophenyl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 268.65 | 3.2 | 0.15 (DMSO) |

| 3,4-Difluoro-2-hydroxybenzoic acid | 178.10 | 1.8 | 1.2 (Water) |

| Lactofen | 461.78 | 4.5 | <0.01 (Water) |

Key Research Findings

- Halogen Effects : Chlorine and fluorine substituents enhance binding to thyroid hormone receptors but vary in potency based on substitution patterns. For example, trifluoromethyl groups (e.g., in acifluorfen intermediates) increase herbicidal activity but may reduce selectivity for human targets .

- Functional Group Impact : Boronic acid derivatives (e.g., H54048) are valuable in synthesis but lack the metabolic stability of carboxylic acids .

- Positional Isomerism : 3,4-difluorophenyl vs. 3,5-difluorophenyl substitution alters steric interactions, affecting synthetic utility and receptor binding .

Biologische Aktivität

2-Chloro-4-(3,4-difluorophenyl)benzoic acid (CDFBA) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

CDFBA is characterized by the presence of a chloro substituent and a difluorophenyl group, which contribute to its biological properties. The molecular formula is C13H8ClF2O2, and its structure can be represented as follows:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of CDFBA against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Bacillus subtilis | 3.12 |

| Acinetobacter baumannii | 12.5 |

These results demonstrate that CDFBA exhibits significant antibacterial activity, particularly against Gram-positive bacteria, which is crucial in the context of rising antibiotic resistance .

The mechanism by which CDFBA exerts its antibacterial effects involves disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of electron-withdrawing groups such as chlorine and fluorine enhances the compound's lipophilicity, allowing for better membrane penetration and increased activity against bacterial cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the molecular structure significantly affect the biological activity of CDFBA. For instance:

- Fluorine Substitution : Compounds with fluorine substitutions showed enhanced antibacterial properties compared to their non-fluorinated counterparts.

- Chloro Group Positioning : The position of the chloro group on the benzoic acid moiety influences the overall potency; para-substituted derivatives generally exhibit stronger activity than meta-substituted ones .

Case Studies

- Clinical Observations : A study involving workers exposed to CDFBA in a chemical production environment reported cases of respiratory sensitization. Skin prick tests indicated an 8% sensitization rate among exposed individuals, highlighting potential occupational health implications .

- In Vivo Efficacy : In animal models, CDFBA demonstrated significant anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-4-(3,4-difluorophenyl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling, using halogenated benzoic acid derivatives and fluorinated aryl boronic acids. For example, 2-chloro-4-bromobenzoic acid can react with 3,4-difluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent system like THF/H₂O (1:1) at 80–100°C . Optimization includes adjusting catalyst loading (0.5–2 mol%), reaction time (12–24 h), and purification via recrystallization (e.g., using ethanol/water mixtures).

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% phosphoric acid (70:30 v/v) at 1.0 mL/min; UV detection at 254 nm achieves >98% purity with RSD <1.2% .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 165–170 ppm for carboxylic acid carbon).

- Mass Spectrometry : High-resolution ESI-MS (expected [M-H]⁻ ion at m/z 283.01) for molecular confirmation .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in solvents like DMSO, methanol, or phosphate buffers (pH 2–8) at 25°C, followed by UV-Vis quantification.

- Stability : Conduct accelerated degradation studies under heat (40–60°C), light (UV exposure), and humidity (75% RH) for 4 weeks; monitor via HPLC to detect decomposition products .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved for this compound?

- Methodological Answer :

- Use 2D NMR techniques (COSY, HSQC) to resolve overlapping aromatic signals. For example, HSQC can correlate ambiguous ¹H signals (δ 7.6–8.0 ppm) with ¹³C signals (δ 115–125 ppm) to assign substituent positions .

- Deuterated solvent variation (e.g., CDCl₃ vs. DMSO-d₆) may shift proton signals for clearer resolution.

Q. What strategies are recommended for studying the compound's mechanism of action in biological systems (e.g., enzyme inhibition)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Focus on hydrogen bonding with the carboxylic acid group and halogen-π interactions with the difluorophenyl moiety .

- Enzyme Kinetics : Perform assays (e.g., fluorometric or colorimetric) under varying substrate concentrations (0.1–10 mM) to calculate IC₅₀ and inhibition type (competitive/non-competitive) .

Q. How can researchers address discrepancies in synthetic yields reported across studies?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (catalyst type, temperature, solvent ratio). For instance, a 3² factorial design (temperature: 80°C vs. 100°C; solvent: THF vs. DMF) can identify optimal conditions .

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., dehalogenated or dimerized species) and adjust reaction stoichiometry or scavengers (e.g., Na₂SO₃ for excess halogens) .

Q. What are the best practices for evaluating the compound's photostability in drug delivery systems?

- Methodological Answer :

- Photodegradation Studies : Expose the compound to UV light (λ = 365 nm, 10 mW/cm²) in a quartz cuvette; sample aliquots at 0, 1, 3, and 6 h for HPLC analysis.

- Nanocarrier Formulation : Encapsulate the compound in liposomes (e.g., DPPC/cholesterol) and compare degradation rates with free drug controls .

Q. How can computational chemistry predict the compound's reactivity in novel synthetic applications?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to calculate Fukui indices, identifying electrophilic/nucleophilic sites (e.g., para to the chloro group) .

- Reaction Pathway Simulation : Simulate intermediates in cross-coupling reactions to optimize transition states and activation energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.